
3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole core, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of amino, difluorophenoxy, and carbonitrile groups further enhances its chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
The synthesis of 3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Nitration: Introduction of a nitro group to the aromatic ring.
Hydrolysis: Conversion of nitriles or esters to carboxylic acids or amides.
Hydrogenation: Reduction of nitro groups to amines.
Esterification: Formation of esters from carboxylic acids and alcohols.
Bromination: Introduction of bromine atoms to the aromatic ring.
Diazotization: Conversion of amines to diazonium salts, which can then be used in further reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using reagents like palladium catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halogenating agents (e.g., bromine or chlorine).
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenoxy group can enhance its binding affinity and specificity for certain targets, while the indazole core may facilitate interactions with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile include other indazole derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and biological activity. Examples include:
3-Amino-5-phenoxy-1H-indazole-6-carbonitrile: Lacks the fluorine atoms, which may affect its reactivity and binding properties.
3-Amino-5-(2,4-dichlorophenoxy)-1H-indazole-6-carbonitrile: Contains chlorine atoms instead of fluorine, potentially altering its chemical and biological behavior.
The unique combination of amino, difluorophenoxy, and carbonitrile groups in this compound distinguishes it from these similar compounds, offering distinct advantages in certain applications .
Eigenschaften
Molekularformel |
C14H8F2N4O |
|---|---|
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
3-amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C14H8F2N4O/c15-8-1-2-12(10(16)4-8)21-13-5-9-11(3-7(13)6-17)19-20-14(9)18/h1-5H,(H3,18,19,20) |
InChI-Schlüssel |
QAXHHKSMPHTSCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)OC2=CC3=C(C=C2C#N)NN=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


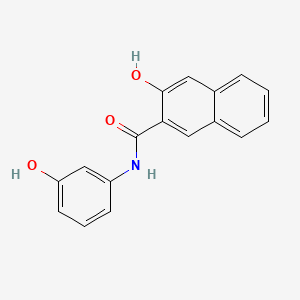

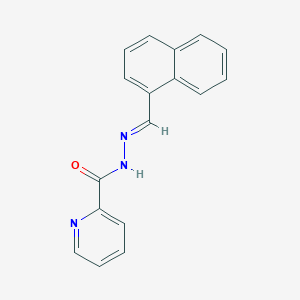
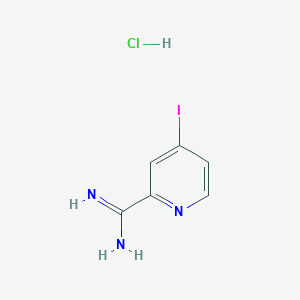

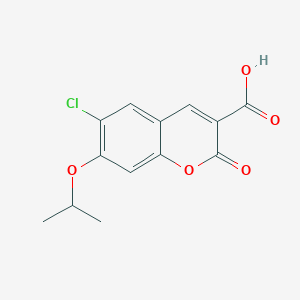
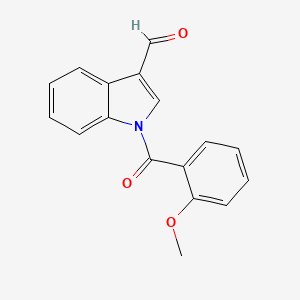


![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
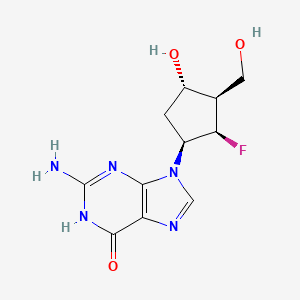
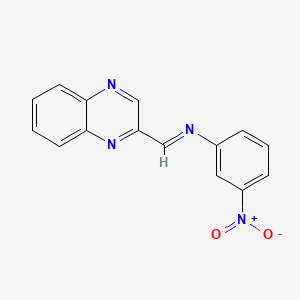
![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)

